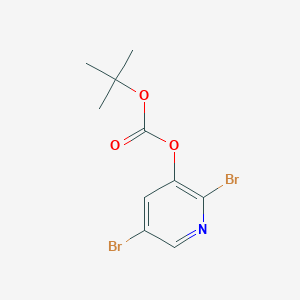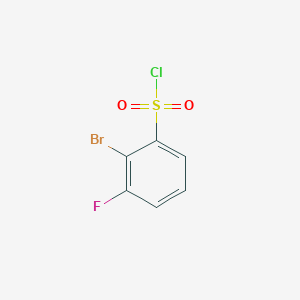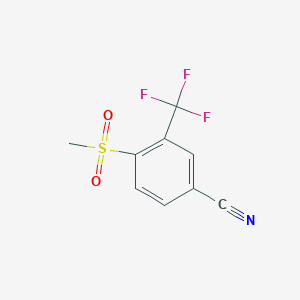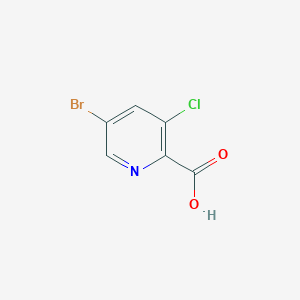
tert-Butyl 2,5-dibromopyridin-3-yl carbonate
Vue d'ensemble
Description
tert-Butyl 2,5-dibromopyridin-3-yl carbonate: is a chemical compound with the molecular formula C10H11Br2NO3 and a molecular weight of 353.01 g/mol . It is a solid compound that is used in various chemical research and industrial applications .
Méthodes De Préparation
The synthesis of tert-Butyl 2,5-dibromopyridin-3-yl carbonate typically involves the reaction of 2,5-dibromopyridin-3-ol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbonate ester . The general reaction scheme is as follows:
2,5-dibromopyridin-3-ol+tert-butyl chloroformate→tert-Butyl 2,5-dibromopyridin-3-yl carbonate
Analyse Des Réactions Chimiques
tert-Butyl 2,5-dibromopyridin-3-yl carbonate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Hydrolysis: The carbonate ester can be hydrolyzed to yield 2,5-dibromopyridin-3-ol and tert-butanol in the presence of water and a base.
Oxidation and Reduction: The pyridine ring can undergo oxidation or reduction reactions depending on the reagents used.
Common reagents and conditions for these reactions include bases like sodium hydroxide for hydrolysis, and nucleophiles like sodium methoxide for substitution reactions. Major products formed from these reactions include substituted pyridines and alcohols .
Applications De Recherche Scientifique
tert-Butyl 2,5-dibromopyridin-3-yl carbonate is used in various scientific research applications, including:
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its ability to undergo various chemical transformations.
Material Science: It is used in the preparation of functional materials with specific properties.
Mécanisme D'action
The mechanism of action of tert-Butyl 2,5-dibromopyridin-3-yl carbonate involves its ability to act as an electrophile in substitution reactions. The bromine atoms on the pyridine ring are electron-withdrawing, making the carbon atoms more susceptible to nucleophilic attack.
Comparaison Avec Des Composés Similaires
Similar compounds to tert-Butyl 2,5-dibromopyridin-3-yl carbonate include:
- tert-Butyl 3,5-dibromopyridin-2-yl carbonate
- tert-Butyl 2,4-dibromopyridin-3-yl carbonate
- tert-Butyl 2,6-dibromopyridin-3-yl carbonate
These compounds share similar structures but differ in the positions of the bromine atoms on the pyridine ring. The unique positioning of the bromine atoms in this compound allows for specific reactivity and applications that may not be achievable with other isomers .
Propriétés
IUPAC Name |
tert-butyl (2,5-dibromopyridin-3-yl) carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Br2NO3/c1-10(2,3)16-9(14)15-7-4-6(11)5-13-8(7)12/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVLDYYOQPLJWIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)OC1=C(N=CC(=C1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Br2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60673931 | |
| Record name | tert-Butyl 2,5-dibromopyridin-3-yl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60673931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1142192-26-4 | |
| Record name | Carbonic acid, 2,5-dibromo-3-pyridinyl 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1142192-26-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 2,5-dibromopyridin-3-yl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60673931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{1-[(4-Bromothiophen-2-yl)methyl]piperidin-3-yl}methanol](/img/structure/B1372117.png)






![3-[(2-Allylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1372129.png)



![3-(Benzyl-Oxy)-1-Oxa-8-Azaspiro[4.5]Decane](/img/structure/B1372137.png)

